Welcome to the BenchChem Online Store!
molecular formula C7H5ClN2S B8355373 2-Propargylthio-5-chloropyrimidine

2-Propargylthio-5-chloropyrimidine

Cat. No. B8355373
M. Wt: 184.65 g/mol
InChI Key: KCFLVIFHMXKXSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04423047

Procedure details

A mixture of selenium dioxide (4 mmol) and 35% H2O2 (4 mmol) in water (2.5 ml) was added to a solution of 2-propargylthio-5-chloropyrimidine in methanol (10 ml). The mixture was stirred at room temperature for 18 h before water (50 ml), saturated with NaCl, was added and the mixture extracted with chloroform (3×20 ml). The dried (MgSO4) chloroform solution was evaporated and the residue recrystallized from chloroform: pet. ether; yield 63%, m.p. 92° C. 1H NMR (CDCl3): δ2.28 (HC≡t, J 2 Hz), 3.87 and 4.09 (CH2J 15 Hz), 8.85 (H-4, H-6), IR (KBr): 3235 (CH≡), 2110 and 2100 (--C≡C--). MS [70 eV; m/e (% rel. int)]: 200 (13, M) 199 (19), 173 (33), 171 (100), 146 (25), 114 (30), 113 (31), 111 (47).
Quantity
4 mmol
Type
reactant
Reaction Step One
Name
Quantity
4 mmol
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Se](=O)=O.[OH:4]O.[CH2:6]([S:9][C:10]1[N:15]=[CH:14][C:13]([Cl:16])=[CH:12][N:11]=1)[C:7]#[CH:8].[Na+].[Cl-]>O.CO>[CH2:6]([S:9]([C:10]1[N:15]=[CH:14][C:13]([Cl:16])=[CH:12][N:11]=1)=[O:4])[C:7]#[CH:8] |f:3.4|

Inputs

Step One
Name
Quantity
4 mmol
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
4 mmol
Type
reactant
Smiles
OO
Name
Quantity
2.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)SC1=NC=C(C=N1)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with chloroform (3×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried (MgSO4) chloroform solution
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from chloroform

Outcomes

Product
Name
Type
Smiles
C(C#C)S(=O)C1=NC=C(C=N1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.